1-Bromo-2-(2-phenylphenyl)benzene
Overview
Description
“1-Bromo-2-(2-phenylphenyl)benzene” is a chemical compound with the molecular formula C14H11Br . It is a derivative of benzene, which is one of the fundamental structures in organic chemistry. The compound contains a bromine atom (Br) attached to a benzene ring, which is further substituted with a phenyl group .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring with a bromine atom and a phenyl group attached to it . The presence of these substituents can significantly influence the compound’s chemical properties and reactivity .Chemical Reactions Analysis
The compound can undergo various chemical reactions typical for bromobenzenes. These include electrophilic aromatic substitution reactions and nucleophilic aromatic substitution reactions . The exact reactions and their outcomes would depend on the specific conditions and reagents used .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure and substituents. For instance, the presence of a bromine atom can increase the compound’s molecular weight and potentially influence its boiling and melting points .Mechanism of Action
The mechanism of action for “1-Bromo-2-(2-phenylphenyl)benzene” would depend on the specific reaction it is involved in. For instance, in electrophilic aromatic substitution reactions, the bromine atom can act as an electrophile, attacking the benzene ring . In nucleophilic aromatic substitution reactions, the bromine atom can be replaced by a nucleophile .
Safety and Hazards
As with any chemical compound, handling “1-Bromo-2-(2-phenylphenyl)benzene” requires appropriate safety measures. It’s important to avoid dust formation, breathing in mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured .
Properties
IUPAC Name |
1-bromo-2-(2-phenylphenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Br/c19-18-13-7-6-12-17(18)16-11-5-4-10-15(16)14-8-2-1-3-9-14/h1-13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTLIDPYQVRVSCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C3=CC=CC=C3Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00305062 | |
Record name | 2-Bromo-1,1':2',1''-terphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00305062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75295-57-7 | |
Record name | NSC168930 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168930 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Bromo-1,1':2',1''-terphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00305062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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